molecular formula C15H23N3O2 B11765216 Tert-butyl 4-(5-aminopyridin-3-yl)piperidine-1-carboxylate

Tert-butyl 4-(5-aminopyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11765216
M. Wt: 277.36 g/mol
InChI Key: MHWWPVZTGZOSMF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-aminopyridin-3-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H23N3O2. It is a piperidine derivative that features a tert-butyl ester group and an aminopyridine moiety. This compound is often used as an intermediate in organic synthesis and has applications in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-aminopyridin-3-yl)piperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. Continuous flow reactors may also be used to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aminopyridine moiety allows for substitution reactions, where the amino group can be replaced with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products:

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Studied for its potential biological activity and interactions with biomolecules.
  • Used in the design of bioactive compounds for research purposes.

Medicine:

  • Investigated for its potential as a pharmaceutical intermediate in drug development.
  • Explored for its role in the synthesis of therapeutic agents targeting specific diseases.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-aminopyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminopyridine moiety can interact with enzymes or receptors, leading to modulation of their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate

Comparison:

Properties

IUPAC Name

tert-butyl 4-(5-aminopyridin-3-yl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-6-4-11(5-7-18)12-8-13(16)10-17-9-12/h8-11H,4-7,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWWPVZTGZOSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CN=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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